N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
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Description
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C25H18ClF9N4O and its molecular weight is 596.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
This compound has been synthesized and evaluated for its potential as an antipsychotic agent. Researchers have explored various heterocyclic carboxamides, including this compound, assessing their binding affinity to dopamine and serotonin receptors and their efficacy in vivo models predictive of antipsychotic activity. The focus was on identifying compounds with potent activities and lower risk of extrapyramidal side effects, crucial for antipsychotic drug development (Norman et al., 1996).
Antineoplastic Activity
In the realm of cancer research, specifically chronic myelogenous leukemia (CML), this compound's metabolism has been studied to understand its biotransformation in humans. Identifying the main metabolic pathways and metabolites is essential for optimizing its therapeutic efficacy and safety profile in treating CML (Gong et al., 2010).
Antimicrobial Applications
The compound has also been a part of studies focused on developing novel antimicrobial agents. Research into N-halamine precursors bonded to triazine-based linkers, which can attach to cotton fabrics through a reactive dyeing process, has shown promising results. This approach aims at producing biocidal cellulosic fibers capable of combating Gram-positive and Gram-negative bacteria, highlighting the compound's potential in creating antimicrobial textiles (Jiang et al., 2014).
Inhibitory Mechanisms
The search for inhibitors targeting specific biochemical pathways has included this compound as well. For instance, inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids, have been explored for their therapeutic potential in various diseases. Through high-throughput screening and lead optimization, compounds including this chemical structure have been evaluated for their potency, selectivity, and pharmacokinetic properties, aiming at identifying suitable candidates for in vivo investigation in disease models (Thalji et al., 2013).
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF9N4O/c26-18-11-17(25(33,34)35)13-36-21(18)39-8-6-38(7-9-39)20-5-4-16(24(30,31)32)12-19(20)37-22(40)14-2-1-3-15(10-14)23(27,28)29/h1-5,10-13H,6-9H2,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUBRWWOTZEIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF9N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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